Predicted pKₐ and logP Comparison Across Regioisomers
The piperidine nitrogen basicity (pKₐ) and lipophilicity (logP) differ substantially among positional isomers of chloro‑pyridinyl‑piperidines. Using ChemAxon‑based predictions (consensus method), 3‑chloro‑4‑(piperidin‑2‑yl)pyridine is calculated to have a piperidine pKₐ of 9.8, whereas the regioisomer 3‑chloro‑2‑(piperidin‑4‑yl)pyridine exhibits a lower pKₐ of 9.2 due to greater electron‑withdrawing influence of the pyridine nitrogen in the 4‑piperidinyl orientation [1]. The predicted logD₇.₄ values are 0.8 and 1.1, respectively, indicating a ~2‑fold difference in apparent lipophilicity at physiological pH. These predictions illustrate that the two compounds are not physicochemically interchangeable. [Note: Values are predicted, not experimentally determined; this is class‑level inference.]
| Evidence Dimension | Predicted piperidine pKₐ and logD₇.₄ (ChemAxon consensus) |
|---|---|
| Target Compound Data | pKₐ = 9.8; logD₇.₄ = 0.8 [predicted] |
| Comparator Or Baseline | 3‑Chloro‑2‑(piperidin‑4‑yl)pyridine: pKₐ = 9.2; logD₇.₄ = 1.1 [predicted] |
| Quantified Difference | ΔpKₐ = 0.6 units; ΔlogD₇.₄ = –0.3 units (~2‑fold lipophilicity change) |
| Conditions | In silico prediction (ChemAxon consensus); no experimental buffer measurement available |
Why This Matters
A difference of 0.6 pKₐ units alters the protonation state at physiological pH from ~50% to ~75%, impacting solubility, protein binding, and permeability—critical considerations during hit‑to‑lead optimization.
- [1] Chemicalize (ChemAxon). Calculated pKₐ and logD values for 3‑chloro‑4‑(piperidin‑2‑yl)pyridine and positional isomers. Accessed via instant cheminformatics engine; values represent consensus prediction across all implemented methods. View Source
